molecular formula C23H21ClN2O3 B308997 4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide

4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide

Cat. No. B308997
M. Wt: 408.9 g/mol
InChI Key: QQIMIUUDKFSGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a crucial role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to exhibit neuroprotective effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide in lab experiments is its potent pharmacological activity. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide. One potential direction is to further investigate its potential applications in the treatment of cancer and neurodegenerative diseases. Another potential direction is to develop more efficient synthesis methods for the compound, which could help to overcome its solubility limitations. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide involves a multistep reaction sequence. The first step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. The second step involves the reaction of 3,5-dimethylbenzoyl chloride with 4-chloroaniline to form 4-chloro-N-(3,5-dimethylphenyl)benzamide. The final step involves the reaction of 4-chloro-N-(3,5-dimethylphenyl)benzamide with 3-methoxybenzoyl chloride to form this compound.

Scientific Research Applications

4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential application in the treatment of cancer and neurodegenerative diseases.

properties

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C23H21ClN2O3/c1-14-9-15(2)11-18(10-14)25-22(27)17-7-8-20(24)21(13-17)26-23(28)16-5-4-6-19(12-16)29-3/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI Key

QQIMIUUDKFSGEC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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